![molecular formula C29H33N7O2 B12461664 N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12461664.png)
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide is a complex organic compound known for its unique chemical structure and properties. It is often used as a UV absorber and stabilizer in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous processing techniques to maximize yield and efficiency. The use of advanced purification methods, such as chromatography, is also common to ensure the final product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Applications De Recherche Scientifique
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide has numerous scientific research applications, including:
Chemistry: Used as a UV absorber and stabilizer in polymer chemistry to enhance the durability and longevity of materials.
Biology: Investigated for its potential protective effects against UV radiation in biological systems.
Medicine: Explored for its potential use in developing UV-protective formulations for skin care products.
Industry: Widely used in the production of plastics, coatings, and other materials that require UV protection.
Mécanisme D'action
The mechanism of action of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the underlying material from UV-induced degradation. The molecular targets and pathways involved include the interaction with UV photons and the subsequent energy dissipation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-ethoxyphenyl)-N’-(4-ethylphenyl)-ethlyene diamide: Another UV absorber with similar properties but different structural features.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: A compound with similar UV-absorbing capabilities but different chemical structure and applications.
Uniqueness
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide stands out due to its specific combination of functional groups, which provide unique UV-absorbing properties and stability. Its ability to be used in various applications, from industrial to medical, highlights its versatility and importance .
Propriétés
Formule moléculaire |
C29H33N7O2 |
|---|---|
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H33N7O2/c1-4-20-7-11-23(12-8-20)32-28-34-27(35-29(36-28)33-24-13-9-21(5-2)10-14-24)30-19-26(37)31-22-15-17-25(18-16-22)38-6-3/h7-18H,4-6,19H2,1-3H3,(H,31,37)(H3,30,32,33,34,35,36) |
Clé InChI |
ROWCHRGIELWOAH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)OCC)NC4=CC=C(C=C4)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


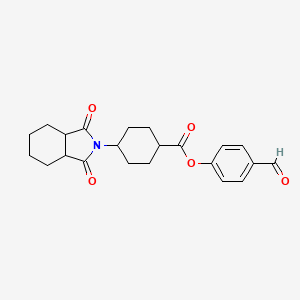
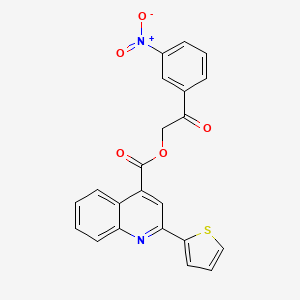
![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)
![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid](/img/structure/B12461598.png)
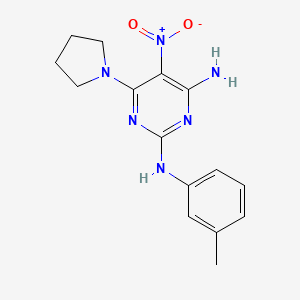
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12461606.png)
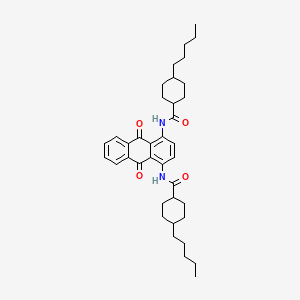

![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)
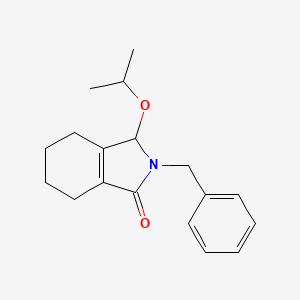
![N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12461622.png)
![5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one](/img/structure/B12461642.png)

![3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12461657.png)
